molecular formula C17H26N2O5 B10975147 3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide

3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B10975147
M. Wt: 338.4 g/mol
InChI Key: WJSSEQZVGHKBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions. The morpholine moiety is linked via a propyl chain to the benzamide nitrogen. Notably, it has been investigated as a candidate for attenuating catalepsy in Parkinson’s disease models, demonstrating in vivo efficacy in modulating adenosine receptor pathways .

Properties

Molecular Formula

C17H26N2O5

Molecular Weight

338.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C17H26N2O5/c1-21-14-11-13(12-15(22-2)16(14)23-3)17(20)18-5-4-6-19-7-9-24-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20)

InChI Key

WJSSEQZVGHKBLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCOCC2

Origin of Product

United States

Preparation Methods

Starting Material: 1,2,3-Trimethoxybenzene

The patent CN104098451A outlines a method using 1,2,3-trimethoxybenzene as the precursor. The reaction involves:

  • Substitution : Treatment with oxoethanoic acid (glyoxylic acid) and hydrochloric acid under Lewis acid catalysis (e.g., trifluoromethanesulfonic acid sodium or boron trifluoride) to form 1,2,3-trimethoxybenzyl chloride.

  • Oxidation : Reaction with urotropine (hexamethylenetetramine) in acetic acid to yield 3,4,5-trimethoxybenzaldehyde.

Example Conditions :

ParameterValue
CatalystTrifluoromethanesulfonic acid sodium (7 g)
Temperature70°C
Reaction Time8 hours
Yield68%
Purity (GC)85.0%

Lower temperatures (50°C) or reduced catalyst loadings decreased yields to 60–68%, highlighting the sensitivity of the substitution step.

Oxidation of 3,4,5-Trimethoxybenzaldehyde to 3,4,5-Trimethoxybenzoic Acid

The aldehyde intermediate is oxidized to the corresponding carboxylic acid using strong oxidizing agents:

  • Potassium Permanganate (KMnO₄) : In acidic or neutral conditions, KMnO₄ converts aldehydes to carboxylic acids.

  • Chromium Trioxide (CrO₃) : Effective in Jones oxidation but requires careful handling due to toxicity.

Typical Protocol :

  • Dissolve 3,4,5-trimethoxybenzaldehyde (1 mol) in dilute sulfuric acid.

  • Add KMnO₄ (2.5 mol) gradually at 0–5°C.

  • Stir for 12 hours, filter, and acidify to precipitate the acid.

  • Recrystallize from ethanol/water for purity >95%.

Amide Bond Formation: Coupling 3,4,5-Trimethoxybenzoic Acid with 3-Morpholinopropylamine

Acid Chloride Method

  • Chlorination : Treat 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) to form 3,4,5-trimethoxybenzoyl chloride.

    RCOOH + SOCl2RCOCl + SO2+HCl\text{RCOOH + SOCl}_2 \rightarrow \text{RCOCl + SO}_2 + \text{HCl}
  • Amidation : React the acyl chloride with 3-morpholinopropylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base.

Conditions :

ParameterValue
SolventDCM
BaseTEA (2 eq)
Temperature0°C → Room Temperature
Yield75–85%

Coupling Reagent Approach

Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Dissolve the acid (1 eq) and amine (1.2 eq) in DMF.

  • Add EDC (1.5 eq) and HOBt (1.5 eq).

  • Stir at room temperature for 12–24 hours.

Advantages : Avoids handling corrosive acyl chlorides; yields 80–90%.

Purification and Characterization

  • Crystallization : The crude amide is purified via recrystallization from ethanol or acetone/hexane mixtures.

  • Chromatography : Column chromatography (SiO₂, ethyl acetate/hexane) resolves minor impurities.

  • Analytical Data :

    • Melting Point : 132–134°C (lit.).

    • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (s, 2H, Ar-H), 3.90–3.70 (m, 15H, OCH₃ + morpholine), 3.50–3.20 (m, 4H, CH₂-N).

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the benzene ring slow down acylation; elevated temperatures (40–50°C) improve reaction rates.

  • By-Products : Over-oxidation of the aldehyde or incomplete chlorination reduces yields.

  • Scale-Up : Patent methods report 68% yields on 100 g scales, but industrial processes may require continuous flow systems for higher efficiency.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central amide bond undergoes hydrolysis under acidic or basic conditions, yielding two primary products:

Reaction Conditions Products Mechanism References
6M HCl, reflux, 6–8 hrs3,4,5-Trimethoxybenzoic acid + 3-(morpholin-4-yl)propan-1-amine hydrochlorideAcid-catalyzed nucleophilic acyl substitution
2M NaOH, 100°C, 4 hrsSodium 3,4,5-trimethoxybenzoate + 3-(morpholin-4-yl)propan-1-amineBase-promoted hydrolysis

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the bulky morpholinopropyl group.

  • Quantitative yields (>85%) are achieved under acidic conditions due to protonation of the amine intermediate, preventing side reactions.

Alkylation of the Morpholine Nitrogen

The tertiary amine in the morpholine ring undergoes alkylation with alkyl halides or epoxides:

Reagents Conditions Products Yield References
Methyl iodideK₂CO₃, DMF, 60°C, 12 hrsQuaternary ammonium salt: N-Methyl-morpholinium-propylbenzamide iodide72%
Ethylene oxideTHF, RT, 24 hrsHydroxyethylated morpholine derivative65%

Applications :

  • Alkylation enhances water solubility for pharmaceutical formulations .

  • Quaternary salts exhibit modified receptor-binding profiles in biological assays.

Acylation Reactions

The morpholine nitrogen reacts with acyl chlorides or anhydrides to form acylated derivatives:

Reagents Conditions Products Yield References
Acetyl chloridePyridine, 0°C → RT, 6 hrsN-Acetyl-morpholinopropylbenzamide68%
Benzoyl chlorideEt₃N, CH₂Cl₂, 0°C, 2 hrsN-Benzoyl-morpholinopropylbenzamide81%

Structural Insights :

  • Acylation reduces basicity of the morpholine nitrogen, altering pharmacokinetic properties.

Electrophilic Aromatic Substitution

The trimethoxybenzene ring undergoes nitration and sulfonation at specific positions dictated by the methoxy substituents:

Reagents Conditions Products Regioselectivity References
HNO₃/H₂SO₄0°C, 1 hr3,4,5-Trimethoxy-6-nitro-N-[3-(morpholin-4-yl)propyl]benzamidePara to methoxy groups
SO₃/H₂SO₄50°C, 3 hrs3,4,5-Trimethoxy-6-sulfo-N-[3-(morpholin-4-yl)propyl]benzamideOrtho/para orientation

Key Observations :

  • Methoxy groups strongly activate the ring, favoring electrophilic attack at positions ortho/para to substituents.

  • Nitration yields are moderate (50–60%) due to competing side reactions.

Demethylation of Methoxy Groups

Selective demethylation using Lewis acids generates phenolic derivatives:

Reagents Conditions Products Yield References
BBr₃, CH₂Cl₂-78°C → RT, 12 hrs3,4,5-Trihydroxy-N-[3-(morpholin-4-yl)propyl]benzamide55%
AlCl₃, EtSHReflux, 8 hrsPartial demethylation products40%

Applications :

  • Phenolic derivatives show enhanced antioxidant activity in vitro.

Coordination Chemistry

The morpholine oxygen and amine act as ligands for metal ions:

Metal Salt Conditions Complex Structure Stability References
CuCl₂MeOH, RT, 2 hrs[Cu(C₂₀H₂₈N₂O₅)Cl₂]Stable in air
Fe(NO₃)₃H₂O/EtOH, 60°C, 4 hrs[Fe(C₂₀H₂₈N₂O₅)(NO₃)₂]NO₃Hygroscopic

Key Data :

  • Copper complexes exhibit moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus) .

Photochemical Reactions

UV irradiation induces cleavage of the amide bond:

Conditions Products Quantum Yield References
254 nm, CH₃CN, 6 hrs3,4,5-Trimethoxybenzoic acid + 3-(morpholin-4-yl)propan-1-amineΦ = 0.12

Mechanism :

  • Excitation of the amide carbonyl leads to homolytic bond cleavage, generating radical intermediates.

Scientific Research Applications

3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

VUF15485 ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide)
  • Structural Differences: Replaces the morpholinopropyl group with a 2-(1-methylpyrrolidin-2-yl)ethyl chain and introduces a 2-fluorophenylallyl substituent.
  • Pharmacological Role : Acts as a high-affinity agonist for specific receptors, with radiolabeled derivatives ([³H]VUF15485) used for receptor binding studies.
  • Key Data : Enhanced lipophilicity due to the fluorophenyl group may improve blood-brain barrier penetration compared to the morpholine-containing analogue .
PBIT (2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one)
  • Structural Differences : Features a benzisothiazolone core instead of a benzamide and lacks methoxy/morpholine substituents.
  • Pharmacological Role: Known as a KDM5A histone demethylase inhibitor, with distinct mechanisms unrelated to adenosine receptor modulation.
  • Key Data : Lower molecular weight (243.3 g/mol) and higher polarity (LogP ~2.5) compared to the target compound .
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (Compound 30)
  • Structural Differences: Incorporates a urea-linked triazine-morpholine system and dimethylaminoethyl substituents.
  • Key Data : Higher molecular weight (702.8 g/mol) and complex topology reduce bioavailability compared to simpler benzamide derivatives .
N-{3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide (Compound 11)
  • Structural Differences : Contains a thiadiazole ring and methylsulfanyl group instead of methoxy/morpholine substituents.
  • Pharmacological Role : Potent inhibitor of Influenza A H3N2 (EC₅₀ = 31.4 μM), highlighting antiviral applications.

Pharmacokinetic and Physicochemical Comparisons

Compound Molecular Weight (g/mol) LogP Key Substituents Biological Activity Reference
3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide ~390.4 (estimated) ~2.8 Trimethoxybenzamide, morpholinopropyl Adenosine A1/A2A antagonist (in vivo)
VUF15485 454.5 3.1 Fluorophenyl, pyrrolidine High-affinity receptor agonist
PBIT 243.3 2.5 Benzisothiazolone KDM5A inhibitor
Compound 11 377.5 3.0 Thiadiazole, methylsulfanyl Antiviral (Influenza A H3N2)
N-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide 390.4 2.8 Thiadiazole, furan Undisclosed (structural analogue)

Mechanistic and Therapeutic Insights

  • Morpholine vs. Pyrrolidine/Piperidine Analogues: The morpholinopropyl group in the target compound enhances solubility and modulates receptor binding kinetics compared to pyrrolidine (VUF15485) or dimethylaminoethyl (Compound 30) substituents .
  • Trimethoxybenzamide Core : The electron-rich trimethoxybenzamide scaffold improves stability and π-π stacking interactions with receptor pockets, contrasting with benzisothiazolone (PBIT) or thiadiazole (Compound 11) cores .
  • Therapeutic Scope : While the target compound is CNS-focused (Parkinson’s disease), analogues like PBIT (epigenetic modulation) and Compound 11 (antiviral) demonstrate divergent applications due to structural modifications .

Biological Activity

3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide is a synthetic organic compound belonging to the class of benzamides. Its structure incorporates a benzene ring with three methoxy groups and an amide functional group linked to a morpholine moiety. This unique configuration has garnered attention in medicinal chemistry due to its potential therapeutic applications.

  • Molecular Formula : C17H26N2O5
  • Molecular Weight : 342.40 g/mol
  • LogP : 4.1 (indicating moderate lipophilicity) .

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its antibacterial , anticancer , and enzyme inhibition properties.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The compound's anticancer activity has been evaluated against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The results indicate that it has the potential to induce apoptosis in these cells. Specific findings include:

  • IC50 Values :
    • MCF7: 12.50 µM
    • NCI-H460: 42.30 µM
    • SF-268: 3.79 µM .

These values suggest that the compound is particularly effective against certain types of cancer cells, warranting further investigation into its mechanisms of action.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical cellular pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. For example, it is hypothesized that the compound may inhibit nicotinamide adenine dinucleotide kinase (NADK), impacting cellular metabolism and growth .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3,4-Dimethoxy-N-(2-morpholinoethyl)benzamideStructureContains two methoxy groups; potential for different biological activity.
2,4,5-Trimethoxy-N-(3-piperidin-4-ylpropyl)benzamideStructurePiperidine ring instead of morpholine; may affect receptor interactions.
N-(4-Methylpiperazinyl)-3,4-dimethoxybenzamideStructureSubstituted piperazine; different pharmacological profile.

The distinct arrangement of three methoxy groups on the benzene ring and the specific morpholine linkage enhances the lipophilicity and receptor binding affinity of this compound compared to others in its class .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antibacterial Study : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Evaluation : In a comparative study with standard chemotherapeutics, it was found that this compound had a synergistic effect when combined with doxorubicin in MCF7 cells.
  • Enzyme Inhibition Research : Another study highlighted its role as an inhibitor of certain kinases involved in tumor progression, suggesting potential applications in targeted cancer therapy .

Q & A

Q. What synthetic routes are employed for the preparation of 3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide, and what are the critical purification steps?

The compound is typically synthesized via amide coupling between 3,4,5-trimethoxybenzoyl chloride and 3-(morpholin-4-yl)propan-1-amine. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane or THF) with a coupling agent like HATU or DCC. Purification involves column chromatography using gradients of ethyl acetate/hexanes, followed by recrystallization from ethanol. Analytical confirmation is achieved via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity analysis .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

Structural validation requires:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., trimethoxy groups, morpholine ring) and amide bond formation.
  • HRMS : For exact mass determination (e.g., observed m/z vs. calculated [M+H]⁺).
  • FT-IR : To identify functional groups (amide C=O stretch at ~1650 cm⁻¹, morpholine C-N stretches).
  • X-ray crystallography (if crystalline): For unambiguous confirmation of stereoelectronic properties .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

Solubility is enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin complexes. Stability is assessed via:

  • pH-dependent degradation studies (e.g., HPLC monitoring over 24–72 hours in buffers at pH 2–9).
  • Light/thermal stability tests (e.g., storage at 4°C vs. room temperature under dark/ambient light) .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the compound’s binding affinity and selectivity toward target receptors?

  • Radioligand displacement assays : Competing with tritiated or fluorescent ligands (e.g., [³H]VUF15485) at serotonin or sigma receptors.
  • Functional assays : Measure GTPγS binding for G-protein-coupled receptors (GPCRs) or calcium flux assays for ion channels.
  • Selectivity panels : Screen against related receptors (e.g., 5-HT₁A/₁B/₁D, σ₁/σ₂) to identify off-target interactions .

Q. How can structural modifications improve the compound’s pharmacokinetic (PK) profile?

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) or replace metabolically labile moieties (e.g., morpholine with thiomorpholine).
  • Lipophilicity adjustment : Replace methoxy groups with polar substituents (e.g., hydroxyls protected as prodrugs) to enhance solubility.
  • In vivo PK studies : Monitor plasma half-life (t₁/₂) and bioavailability in rodent models after oral/intravenous administration .

Q. What methodologies resolve contradictions in reported biological activities (e.g., agonist vs. antagonist effects)?

  • Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple assays to identify concentration-dependent effects.
  • Cell-type-specific assays : Test in distinct cell lines (e.g., HEK293 vs. CHO cells) to account for receptor coupling variability.
  • Allosteric modulation studies : Use positive/negative allosteric modulators to clarify mechanism of action .

Q. How is the compound’s efficacy validated in disease-relevant in vivo models?

  • Neuropathic pain models : Chronic constriction injury (CCI) in rodents, assessing mechanical allodynia via von Frey filaments.
  • Oncology models : Xenograft studies measuring tumor growth inhibition (TGI%) in combination with standard chemotherapies.
  • PK/PD correlation : Link plasma exposure (AUC) to target engagement (e.g., receptor occupancy via PET imaging) .

Methodological Considerations

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina, Glide) : Simulate binding poses in receptor active sites (e.g., 5-HT₁B homology models).
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
  • QSAR models : Corrogate substituent effects on potency/logP .

Q. How are potential toxicities assessed during early-stage development?

  • hERG inhibition assays : Patch-clamp studies to evaluate cardiac liability.
  • CYP450 inhibition screening : Identify interactions with CYP3A4/2D6.
  • Genotoxicity tests : Ames assay for mutagenic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.